tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Description
tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyridine ring fused to a pyrrolo[1,2-a]pyrazine ring, with a tert-butyl ester group attached to the carboxylate moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
tert-butyl 1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-12-11-19-10-4-5-14(19)15(20)13-6-8-18-9-7-13/h4-10,15H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSHFQWADVKSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CC=C2C1C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate typically involves multiple steps. One common method involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as a pyrrole derivative, with an appropriate reagent like acyl (bromo)acetylenes.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boron reagent and a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the pyrrolo[1,2-a]pyrazine ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing pyrrolo[1,2-a]pyrazine scaffolds exhibit promising anticancer properties. For instance, studies have indicated that similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the context of increasing antibiotic resistance.
Neuroprotective Effects
Emerging research indicates that derivatives of pyrrolo[1,2-a]pyrazine may possess neuroprotective effects. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting oxidative stress and inflammation pathways.
Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that a structurally similar compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The study suggested that the compound induced cell cycle arrest at the G2/M phase and activated apoptosis pathways through caspase activation .
Case Study 2: Antimicrobial Evaluation
In a comparative study on antimicrobial agents published in Chemistry & Biology, tert-butyl derivatives were tested against various bacterial strains. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific modifications made to the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
Tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole carboxylate: This compound has a similar tert-butyl ester group but differs in the core heterocyclic structure.
Uniqueness
tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate is unique due to its specific combination of a pyridine ring fused to a pyrrolo[1,2-a]pyrazine ring with a tert-butyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives and pyrrolo-pyrazine frameworks. The synthetic routes often utilize palladium-catalyzed reactions or other coupling methods to achieve the desired structural modifications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, pyrazolo[3,4-b]pyridines have shown significant inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported that a related compound exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong selective inhibition .
Antimicrobial Properties
Compounds derived from pyrrolo[1,2-a]pyrazine scaffolds have also been evaluated for their antimicrobial activity. In vitro studies demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it may act on retinol binding protein (RBP) pathways, which are implicated in metabolic disorders. Analogues of this compound were noted to significantly lower serum RBP levels in rodent models, indicating a potential role in managing conditions like obesity and diabetes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine and pyrrole rings can lead to enhanced potency and selectivity. The presence of the tert-butyl group is believed to influence lipophilicity and membrane permeability.
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyridine Ring | Alters binding affinity to target enzymes |
| Variation in Carboxylate Group | Affects solubility and bioavailability |
| Change in Alkyl Group Size | Impacts pharmacokinetics |
Case Studies
- Inhibition of CDKs : A study examined various derivatives of pyrrolo-pyrazines for their ability to inhibit CDK activity in cancer cells. Results indicated that specific substitutions could enhance selectivity towards CDK2 over CDK9.
- Antimicrobial Testing : A series of compounds were tested against E. coli and S. aureus strains. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Metabolic Studies : Research involving rodent models demonstrated that administration of related compounds led to significant reductions in serum RBP levels, suggesting a mechanism that enhances renal clearance of unbound proteins .
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of tert-butyl 1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate to improve yield and purity?
- Methodological Answer :
- Use tert-butyl-protected intermediates (e.g., tert-butyl piperazine carboxylates) as starting materials to stabilize reactive groups during coupling reactions .
- Employ column chromatography with optimized solvent systems (e.g., EtOAc/MeOH + 0.25% Et₃N) to separate byproducts and reduce impurities .
- Monitor reaction progress via NMR to identify hydrolysis or side products (e.g., carboxamide derivatives) that may form under acidic or basic conditions .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for -C(CH₃)₃) and pyridine/pyrrolo-pyrazine ring protons (δ 7–9 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., deprotection byproducts) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations if crystallization is feasible .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Store as a light-yellow solid at –20°C in airtight containers to prevent hygroscopic degradation .
- Avoid prolonged exposure to light or humidity, as the tert-butyl ester group may hydrolyze to carboxylic acid under acidic conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Perform dose-response assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent-induced artifacts .
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
- Compare results with structurally related pyrrolo-pyrazine derivatives (e.g., imidazo[1,2-a]pyridine analogs) to isolate structure-activity relationships .
Q. How can computational modeling predict this compound’s interactions with pharmacological targets?
- Methodological Answer :
- Use molecular docking (e.g., AutoDock Vina) to simulate binding to c-Met kinase, a common target for pyrrolo-pyrazine derivatives .
- Apply DFT calculations to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or metabolic stability .
Q. What experimental designs mitigate challenges in handling hygroscopic intermediates during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
